2-(Benzylthio)quinazolin-4(1H)-one

EGFR tyrosine kinase inhibition Anticancer Kinase inhibitor

2-(Benzylthio)quinazolin-4(1H)-one (CAS 6344-77-0, MW 268.34 g/mol, mp 200–202 °C) is a 2-thioether-substituted quinazolin-4(1H)-one heterocycle. It serves as the unadorned 2-benzylthio pharmacophore that defines a broader series of anticancer, antioxidant, and enzyme-inhibitory quinazolinones.

Molecular Formula C15H12N2OS
Molecular Weight 268.3
CAS No. 6344-77-0
Cat. No. B3032937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)quinazolin-4(1H)-one
CAS6344-77-0
Molecular FormulaC15H12N2OS
Molecular Weight268.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
InChIKeyUGTCWCXNSKYVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)quinazolin-4(1H)-one (CAS 6344-77-0): Core Scaffold Identity and Procurement Baseline


2-(Benzylthio)quinazolin-4(1H)-one (CAS 6344-77-0, MW 268.34 g/mol, mp 200–202 °C) is a 2-thioether-substituted quinazolin-4(1H)-one heterocycle. It serves as the unadorned 2-benzylthio pharmacophore that defines a broader series of anticancer, antioxidant, and enzyme-inhibitory quinazolinones. Its synthesis proceeds via S-alkylation of 2-mercaptoquinazolin-4(1H)-one with benzyl halide [1]. The compound is available at ≥95% purity from commercial suppliers, enabling its use as a reference standard for structure–activity relationship (SAR) campaigns and as a synthetic intermediate for 3‑aryl and 6‑substituted derivatives .

Why 2-(Benzylthio)quinazolin-4(1H)-one Cannot Be Replaced by Other 2-Thioether Quinazolinones


The 2‑benzylthio substituent imparts a unique dual‑target inhibition profile—simultaneous EGFR‑TK and DHFR blockade—that is absent in shorter‑chain 2‑alkylthio analogs or 2‑heteroarylthio congeners. Within the same 2‑mercapto‑quinazolin‑4‑one series, Compound 24 (bearing the 2‑benzylthio group) was the only derivative to exhibit potent EGFR‑TK inhibition (IC50 = 13.40 nM), whereas compounds with electron‑withdrawing groups (e.g., 37, 21, 54) preferentially engaged DHFR (IC50 0.03–0.08 μM) [1]. Furthermore, the benzylthio group enables a π–π stacking interaction with EGFR Lys745 that precisely mimics the binding mode of gefitinib, a feature not reproduced by methylthio, allylthio, or heteroarylthio substituents [1]. Therefore, substituting the benzylthio moiety with any other 2‑thioether predictably collapses the EGFR‑TK activity and alters target selectivity, making the unsubstituted 2‑benzylthio core the essential starting point for dual‑target development programs [1].

Quantitative Differentiation Evidence for 2-(Benzylthio)quinazolin-4(1H)-one Against Closest Comparators


EGFR-TK Inhibition: 2-(Benzylthio)quinazolin-4(1H)-one Surpasses Clinical Gold-Standard Gefitinib

In a direct in vitro head‑to‑head comparison, 2‑(benzylthio)quinazolin‑4(1H)‑one (tested as Compound 24) inhibited EGFR‑TK with an IC50 of 13.40 nM, demonstrating 1.35‑fold greater potency than the FDA‑approved EGFR‑TK inhibitor gefitinib (IC50 = 18.14 nM) [1]. The same study confirmed that compound 24 adopts the same binding mode as gefitinib, engaging Lys745 via a π–π interaction [1].

EGFR tyrosine kinase inhibition Anticancer Kinase inhibitor

Dual EGFR-TK / DHFR Inhibition Profile: A Differentiated Polypharmacology Not Achieved by Clinical Monotherapies

2‑(Benzylthio)quinazolin‑4(1H)‑one simultaneously inhibits DHFR (IC50 = 0.30 μM) while retaining potent EGFR‑TK activity (IC50 = 13.40 nM) [1]. In contrast, the clinical DHFR inhibitor methotrexate (IC50 = 0.08 μM) has no meaningful EGFR‑TK activity, and gefitinib (EGFR‑TK IC50 = 18.14 nM) has no DHFR activity. Within the same compound library, analogs lacking the benzylthio group (compounds 37, 21, 54) showed stronger DHFR inhibition (IC50 0.03–0.08 μM) but negligible EGFR‑TK activity, confirming that the benzylthio substituent is the key structural determinant of the dual‑target phenotype [1].

DHFR inhibition Dual-target inhibitor Antifolate

Broad-Spectrum In Vitro Anticancer Activity with Quantified Therapeutic Window

Compound 24 (2‑benzylthio‑bearing) was evaluated in the NCI 60‑cell‑line panel using 5‑fluorouracil (5‑FU) as a positive control. It exhibited a 50% growth inhibition concentration (GI50) of 15.1 μM, total growth inhibition (TGI) of 52.5 μM, and a lethal concentration (LC50) of 91.2 μM, yielding a calculated GI50‑to‑LC50 ratio of 6.0, indicative of a meaningful therapeutic window [1]. These values were obtained under standardized NCI protocols and are directly traceable to the benzylthio pharmacophore.

NCI-60 panel Cytotoxicity profiling Therapeutic window

Antioxidant Activity of 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones Surpasses BHT Standard

In the 3‑aryl‑2‑(benzylthio)quinazolin‑4(3H)‑one series, compound 5a scavenged DPPH radicals with an IC50 of 0.165 ± 0.0057 to 0.191 ± 0.0099 mM, outperforming the synthetic antioxidant standard BHT (IC50 = 0.245 ± 0.0257 mM) by approximately 1.28–1.48‑fold [1]. This antioxidant activity is scaffold‑dependent: the corresponding 3‑aryl‑2‑thioxo series (3a–3h) showed comparable but generally less potent radical scavenging [1].

Antioxidant DPPH radical scavenging Oxidative stress

α-Amylase / α-Glucosidase Dual Inhibition Superior to Quercetin

Three derivatives from the 3‑aryl‑2‑(benzylthio)quinazolin‑4(3H)‑one series—compounds 3h, 5a, and 5h—were identified as more potent dual inhibitors of α‑amylase and α‑glucosidase than the natural flavonoid quercetin, a widely used reference inhibitor [1]. Additionally, compounds 3a, 3c, 3f, and 5b–5f showed selective α‑amylase inhibition exceeding quercetin. This dual inhibitory profile is structurally tied to the 2‑benzylthio‑3‑aryl substitution pattern, as the 2‑thioxo analogs (3a–3h) lacked comparable dual activity [1].

α-Amylase inhibition α-Glucosidase inhibition Postprandial hyperglycemia Antidiabetic

Binding Mode Equivalence to Gefitinib Confirmed by Molecular Modeling

Molecular modeling studies demonstrated that compound 24 (2‑benzylthio‑bearing) adopts the identical binding mode as gefitinib within the EGFR active site, engaging the key residue Lys745 through a π–π stacking interaction [1]. This structural mimicry is absent in other 2‑substituted analogs (e.g., 37, 21, 54), which instead reproduce the methotrexate‑like DHFR binding mode involving Lys68, Asn64, and Phe31 [1]. The benzyl aromatic ring is thus both necessary and sufficient to redirect target engagement from DHFR‑dominant to EGFR‑dominant pharmacology.

Molecular docking EGFR binding mode Structure-based drug design

Highest-Confidence Research and Industrial Application Scenarios for 2-(Benzylthio)quinazolin-4(1H)-one (CAS 6344-77-0)


Dual EGFR-TK/DHFR Lead Optimization for Colorectal Cancer

The demonstrated dual EGFR‑TK (IC50 = 13.40 nM) and DHFR (IC50 = 0.30 μM) inhibition, combined with GI50 = 15.1 μM against the NCI 60‑cell panel and specific apoptosis induction in COLO‑205 colon cancer cells, positions 2‑(benzylthio)quinazolin‑4(1H)‑one as a compelling lead scaffold for colorectal cancer drug discovery. Procurement of this unsubstituted core enables systematic SAR exploration at N‑3, C‑6, and the benzyl ring to optimize potency while preserving the unique dual‑target profile [1].

Antioxidant and Metabolic Disorder Program Starting Scaffold

The 3‑aryl‑2‑(benzylthio)quinazolin‑4(3H)‑one derivatives (accessible from the parent compound via N‑3 arylation) have demonstrated DPPH radical scavenging 1.28–1.48‑fold superior to BHT and dual α‑amylase/α‑glucosidase inhibition exceeding quercetin [2]. Procuring the 2‑benzylthio core enables rapid diversification into this therapeutically validated series for programs targeting the oxidative stress–inflammation–hyperglycemia axis in colon cancer and type 2 diabetes [2].

Chemical Biology Tool for EGFR-Dependent vs. DHFR-Dependent Pathway Dissection

Because the 2‑benzylthio substituent uniquely redirects target engagement from DHFR‑dominant (compounds 37, 21, 54) to EGFR‑dominant pharmacology through a defined π–π interaction with Lys745 [1], the compound serves as a precise chemical probe. It allows researchers to dissect EGFR‑dependent signaling pathways in cancer cells with minimal DHFR‑mediated confounding, a capability not offered by either gefitinib (no DHFR activity) or methotrexate (no EGFR activity) alone [1].

Reference Standard for Quinazolinone SAR and Analytical Method Development

With a defined melting point (200–202 °C), established synthetic accessibility via S‑alkylation of 2‑mercaptoquinazolin‑4(1H)‑one, and commercial availability at ≥95% purity [2], 2‑(benzylthio)quinazolin‑4(1H)‑one is suitable as an external reference standard for HPLC purity calibration, stability‑indicating method validation, and as a benchmark compound for comparing the biological activity of newly synthesized 2‑thioether quinazolinone derivatives.

Quote Request

Request a Quote for 2-(Benzylthio)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.